Dimethylamine-15N hydrochloride is a stable, crystalline solid that serves as a high-purity source of the dimethylamino moiety with a ¹⁵N isotopic label. This salt form provides a significant advantage in handling and processability over the gaseous free base, dimethylamine. Its primary value is in applications where the nitrogen atom must be unambiguously tracked or differentiated from the naturally abundant ¹⁴N isotope, such as in mechanistic studies, metabolic tracing, and as a precursor for internal standards in quantitative mass spectrometry.
Procuring an alternative to Dimethylamine-15N hydrochloride introduces critical failures in both analytical performance and laboratory processing. Using the unlabeled analogue, dimethylamine hydrochloride, renders any form of isotopic tracing impossible, defeating the primary purpose of acquisition. Opting for the ¹⁵N-labeled free base, a flammable and corrosive gas with a strong odor, presents significant handling, storage, and accurate dosing challenges compared to the stable, non-volatile, and easily weighable solid hydrochloride salt. This makes the hydrochloride form the more practical and safer choice for controlled, reproducible laboratory workflows. [1]
The hydrochloride salt form offers superior handling and safety properties critical for reproducible experimental setup. Unlike the free base, which is a gas with a boiling point of 7.4°C, Dimethylamine-15N hydrochloride is a stable, non-volatile solid with a melting point of 170-173°C. [REFS-1, REFS-2] This allows for precise gravimetric measurement and eliminates the need for specialized gas handling equipment, reducing risks associated with flammability and inhalation.
| Evidence Dimension | Physical State & Handling Properties |
| Target Compound Data | Stable, weighable solid (mp 170-173°C) |
| Comparator Or Baseline | Dimethylamine-¹⁵N (free base): Flammable, odorous gas (bp 7.4°C) |
| Quantified Difference | Solid vs. Gas at room temperature; >160°C difference in phase transition temperature. |
| Conditions | Standard laboratory temperature and pressure. |
This ensures accurate and safe dosing for chemical reactions and formulation, a critical factor for process reproducibility and laboratory safety.
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative LC-MS for correcting analytical variability. Dimethylamine-15N hydrochloride is a direct precursor for synthesizing ¹⁵N-labeled analytes that are chemically identical to the target molecule, ensuring they co-elute and experience the same matrix effects and sample preparation losses. [1] This is analytically superior to using an unlabeled compound for external calibration or a structurally similar (but not identical) analogue, which cannot perfectly account for ionization suppression or extraction inefficiencies. The use of a ¹⁵N-labeled internal standard, derived from this precursor, was shown to be essential for accurate quantification of N-nitrosodimethylamine, correcting for significant losses during extraction and concentration steps. [2]
| Evidence Dimension | Correction for Analytical Variability |
| Target Compound Data | Precursor for SIL-IS, which co-elutes and shares physicochemical properties with the analyte, enabling accurate correction. |
| Comparator Or Baseline | Unlabeled Standard or Structural Analogue: Different retention times and/or ionization efficiencies, leading to incomplete correction and lower accuracy. |
| Quantified Difference | The isotope dilution method minimizes errors from matrix effects and sample loss, which can otherwise cause significant (>20-30%) and unpredictable errors in quantification. |
| Conditions | Liquid Chromatography-Mass Spectrometry (LC-MS) based bioanalysis. |
For regulated bioanalysis or any research requiring high accuracy, using a SIL-IS derived from this compound is essential for generating reliable, reproducible data.
The ¹⁵N label provides an irrefutable tracer for determining the fate of the dimethylamino nitrogen atom in a chemical or biological transformation. In studies of N-nitrosodimethylamine (NDMA) formation, for example, isotopic labeling is the only way to definitively prove the origin of the nitrogen atoms in the final product. One study used ¹⁵N-labeled monochloramine to react with unlabeled dimethylamine to prove that one nitrogen atom in NDMA originated from the chloramine. [1] Conversely, to trace the fate of the dimethylamine nitrogen, Dimethylamine-15N hydrochloride is required. This allows for clear differentiation via mass spectrometry (M+1 mass shift) or ¹⁵N NMR spectroscopy, providing definitive mechanistic evidence that is unattainable with the unlabeled compound.
| Evidence Dimension | Atomic Source Tracking |
| Target Compound Data | Provides a +1 mass unit shift, allowing the dimethylamino nitrogen to be distinguished from all other nitrogen sources in a reaction. |
| Comparator Or Baseline | Unlabeled Dimethylamine HCl: The ¹⁴N atom is indistinguishable from other ¹⁴N atoms from reagents, solvents, or the atmosphere, leading to ambiguous mechanistic conclusions. |
| Quantified Difference | Binary (distinguishable vs. non-distinguishable). |
| Conditions | Reaction monitoring via mass spectrometry or NMR spectroscopy. |
This compound enables researchers to make definitive conclusions about reaction pathways, which is fundamental to process optimization, catalyst design, and understanding biological and environmental systems.
For quantitative drug metabolism and pharmacokinetics (DMPK) studies requiring LC-MS analysis, this compound is the ideal starting material to synthesize the ¹⁵N-labeled version of a drug candidate containing a dimethylamino moiety. The resulting labeled molecule serves as the internal standard, ensuring the highest level of accuracy and precision in quantification by correcting for matrix effects and sample loss. [1]
To investigate the formation pathways of regulated contaminants like N-nitrosodimethylamine (NDMA) in drinking water, Dimethylamine-15N hydrochloride can be used as a tracer. By spiking it into model systems, researchers can unambiguously determine the contribution of dimethylamine precursors to total NDMA formation, which is critical for developing effective mitigation strategies. [2]
This compound can be used as a building block in the synthesis of ¹⁵N-labeled ligands, inhibitors, or other biomolecules. The ¹⁵N nucleus is a sensitive NMR probe (spin 1/2), and incorporating it allows for advanced NMR studies, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, to investigate drug-protein interactions or conformational changes upon binding. [3]
Corrosive;Irritant